6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
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Overview
Description
6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring. The final step involves the formation of the hexanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity
Properties
Molecular Formula |
C27H27N3O6S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C27H27N3O6S2/c1-2-36-18-13-11-17(12-14-18)28-21(31)16-30-20-9-6-5-8-19(20)23(25(30)34)24-26(35)29(27(37)38-24)15-7-3-4-10-22(32)33/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3,(H,28,31)(H,32,33)/b24-23- |
InChI Key |
ZNAVETMEESUWTO-VHXPQNKSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O |
Origin of Product |
United States |
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